molecular formula C24H20N2O5 B14965803 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)tryptophanate

2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)tryptophanate

Cat. No.: B14965803
M. Wt: 416.4 g/mol
InChI Key: RCXVQIUUQSOWKH-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of indole, furan, and phenyl groups within its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan and phenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-aldehyde have similar furan rings.

    Phenyl Derivatives: Compounds such as benzaldehyde and phenylacetic acid contain phenyl groups.

Uniqueness

2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is unique due to the combination of indole, furan, and phenyl groups within a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

phenacyl 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C24H20N2O5/c27-21(16-7-2-1-3-8-16)15-31-24(29)20(26-23(28)22-11-6-12-30-22)13-17-14-25-19-10-5-4-9-18(17)19/h1-12,14,20,25H,13,15H2,(H,26,28)

InChI Key

RCXVQIUUQSOWKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4

Origin of Product

United States

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